4-benzyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
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Overview
Description
4-benzyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[73002,6]dodeca-1(12),2,5,7,10-pentaene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene typically involves multi-step organic reactions. One common approach is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 and proceeds under mild conditions to yield the desired triazatricyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.
Scientific Research Applications
4-benzyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of 4-benzyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the triazatricyclic structure may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-benzyl-3,5,7-trimethyl-11-(3-aminophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene: Similar structure but with an amino group instead of a nitro group.
4-benzyl-3,5,7-trimethyl-11-(3-hydroxyphenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The uniqueness of 4-benzyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C25H22N4O2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-benzyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene |
InChI |
InChI=1S/C25H22N4O2/c1-16-24-17(2)27(14-19-8-5-4-6-9-19)18(3)25(24)23-13-21(15-28(23)26-16)20-10-7-11-22(12-20)29(30)31/h4-13,15H,14H2,1-3H3 |
InChI Key |
GPYUJENPXQZDNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN3C=C(C=C3C2=C(N1CC4=CC=CC=C4)C)C5=CC(=CC=C5)[N+](=O)[O-])C |
Origin of Product |
United States |
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